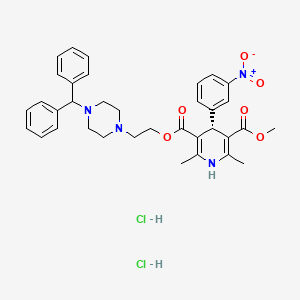
Ethyl 3-Iodobenzoate-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Iodobenzoate-13C6: is a halogenated aromatic ester with the molecular formula C313C6H9IO2 and a molecular weight of 282.03 g/mol . This compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry .
Méthodes De Préparation
The preparation of Ethyl 3-Iodobenzoate-13C6 typically involves the reaction of 13C-labeled benzoic acid with 13C-labeled iodoethanol . The reaction conditions generally include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the esterification process . Industrial production methods for this compound are not widely reported, but similar synthetic routes can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Ethyl 3-Iodobenzoate-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-aminobenzoate using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form ethyl 3-iodobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Applications De Recherche Scientifique
Ethyl 3-Iodobenzoate-13C6 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 3-Iodobenzoate-13C6 involves its reactivity as a halogenated aromatic ester. The iodine atom in the compound can undergo substitution reactions, making it a versatile intermediate in organic synthesis . The carbon-13 labeling allows for detailed studies of reaction mechanisms and molecular interactions using NMR spectroscopy .
Comparaison Avec Des Composés Similaires
Ethyl 3-Iodobenzoate-13C6 can be compared with other similar compounds, such as:
Ethyl 4-Iodobenzoate: Similar in structure but with the iodine atom at the para position, leading to different reactivity and applications.
Methyl 2-Iodobenzoate: Another halogenated aromatic ester with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
3-Iodobenzoic Acid: The carboxylic acid analog of this compound, used in different synthetic applications.
This compound is unique due to its isotopic labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques .
Propriétés
Numéro CAS |
1329494-84-9 |
|---|---|
Formule moléculaire |
C9H9IO2 |
Poids moléculaire |
282.028 |
Nom IUPAC |
ethyl 3-iodobenzoate |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |
Clé InChI |
POGCXCWRMMXDAQ-LSYAIDEBSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)I |
Synonymes |
3-Iodobenzoic Acid-13C6 Ethyl Ester; 3-(Ethoxycarbonyl)iodobenzene-13C6; 3-(Ethoxycarbonyl)phenyl-13C6 Iodide; 3-Iodobenzoic Acid-13C6 Ethyl Ester; Ethyl 3-Iodobenzoate-13C6; Ethyl m-Iodobenzoate-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)





